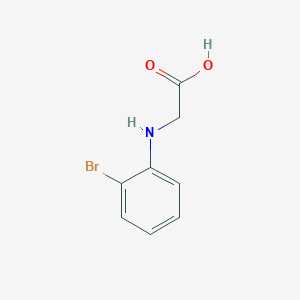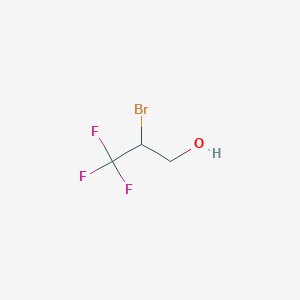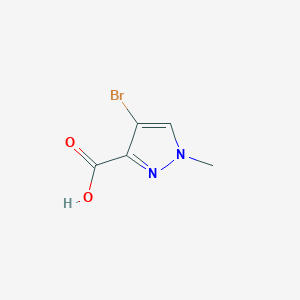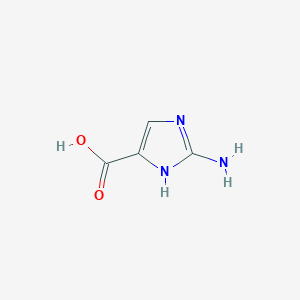
2-((2-Bromophenyl)amino)acetic acid
説明
Synthesis Analysis The synthesis of compounds similar to 2-((2-Bromophenyl)amino)acetic acid often involves regioselective bromination processes and amidation reactions. For example, a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized through regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% success rate. The synthesis pathways typically aim for high yields and specificity towards the desired bromo-substituted product (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis The molecular structure analysis of bromo-substituted phenylacetic acids reveals significant insights into the electronic and spatial configuration of these compounds. For instance, in the case of the 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group aligns almost coplanar with the phenyl ring, and the acetic acid substituent tilts relative to the phenyl ring, highlighting the influence of bromo substitution on molecular geometry (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties Bromo-substituted phenylacetic acids engage in various chemical reactions, reflecting their reactivity and functional group interactions. The presence of the bromo group adjacent to the phenyl ring alters electron distribution, influencing reactivity patterns, especially in nucleophilic substitution reactions and in forming complexes with metals (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Physical Properties Analysis The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. The crystalline structure often reveals strong hydrogen-bonded dimers and specific angles at substituents indicating the electron-withdrawing or donating properties of the groups attached to the phenyl ring (Guzei, Gunderson, & Hill, 2010).
Chemical Properties Analysis Analyzing the chemical properties, including acidity, reactivity towards different reagents, and the stability of these compounds, is essential for understanding their behavior in chemical reactions. For example, the electron-withdrawing nature of the bromo group can significantly impact the acidity and reactivity of the phenylacetic acid derivatives (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
科学的研究の応用
1. Synthesis and Characterization in Medicinal Chemistry
2-((2-Bromophenyl)amino)acetic acid and its derivatives are actively explored in the synthesis of various complex molecules, primarily in the field of medicinal chemistry. For instance, its use in the synthesis of transition metal complexes shows potential in antioxidant and enzyme inhibitory studies (Ikram et al., 2015). Similarly, the compound has been utilized in the creation of amino acid-derived heterocycles, serving as building blocks for novel therapeutic agents (Todd, Ndubaku, & Bartlett, 2002).
2. Role in Organic Synthesis and Material Science
In the context of organic synthesis, this compound derivatives are instrumental in developing new reaction pathways and synthesizing novel compounds. For example, these derivatives have been employed in synthesizing new tricyclic receptor antagonists (Valdenaire et al., 2013) and in studying reactions with carbonyl compounds (Gromachevskaya et al., 2018). Additionally, its role in the synthesis of acetic acid esters for potential use in material science is notable (Tarasova et al., 2019).
3. Contribution to Structural and Theoretical Chemistry
The compound also finds applications in structural chemistry. Studies involving halogen-substituted phenylacetic acids, including bromo derivatives, provide insights into molecular reactivity, acidity, and vibrational spectra, contributing significantly to theoretical chemistry (Srivastava et al., 2015). In another instance, the study of 2-(3-Bromo-4-methoxyphenyl)acetic acid helps understand molecular structures and hydrogen bonding in crystals (Guzei, Gunderson, & Hill, 2010).
4. Exploration in Bioactivity and Drug Development
Derivatives of this compound are extensively researched for their bioactivity. This includes the synthesis of novel compounds with expected antibacterial activities (El-Hashash et al., 2015) and the development of new aryloxyacetic acid analogs with potential antimicrobial properties (Dahiya, Pathak, & Kaur, 2008).
作用機序
Target of Action
It is suggested that similar compounds can bind with high affinity to multiple receptors , and it can be used as an inhibitor of mammalian collagenase and elastase .
Mode of Action
It is known that similar compounds can inhibit enzymes such as collagenase and elastase . These enzymes are involved in the breakdown of collagen and elastin, respectively, in various tissues. By inhibiting these enzymes, the compound may help preserve the structural integrity of these tissues.
Biochemical Pathways
Given its potential role as an enzyme inhibitor , it could impact the pathways involving collagen and elastin degradation.
Result of Action
By inhibiting collagenase and elastase, the compound could potentially slow down the degradation of collagen and elastin in tissues .
特性
IUPAC Name |
2-(2-bromoanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLQMSUHPXEUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20319000 | |
| Record name | N-(2-Bromophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40789-38-6 | |
| Record name | N-(2-Bromophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40789-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 338430 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040789386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40789-38-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Bromophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)











